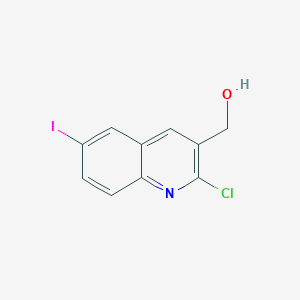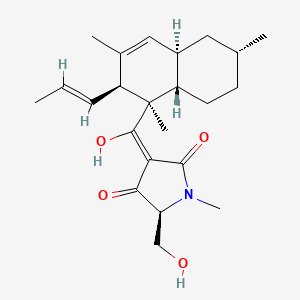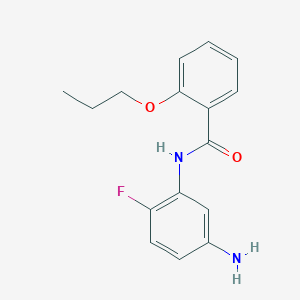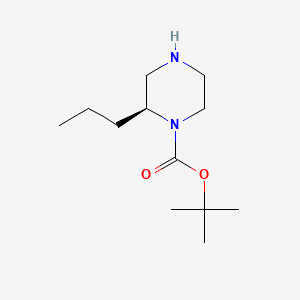
(S)-1-Boc-2-propyl-piperazine
Übersicht
Beschreibung
(S)-1-Boc-2-propyl-piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a propyl group attached to the second nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-propyl-piperazine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, (S)-2-propyl-piperazine.
Protection of the Nitrogen Atom: The nitrogen atom of (S)-2-propyl-piperazine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-2-propyl-piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Boc-2-propyl-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen atom can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used reagents for deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted piperazine derivatives, while deprotection reactions yield the free amine form of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-1-Boc-2-propyl-piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships (SAR) of piperazine derivatives.
Industrial Applications: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Wirkmechanismus
The mechanism of action of (S)-1-Boc-2-propyl-piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including receptors, enzymes, and ion channels. The Boc protecting group can influence the compound’s pharmacokinetic properties, such as its stability, solubility, and bioavailability. The propyl group may contribute to the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-methyl-piperazine: Similar to (S)-1-Boc-2-propyl-piperazine, but with a methyl group instead of a propyl group.
1-Boc-4-ethyl-piperazine: Contains an ethyl group instead of a propyl group.
1-Boc-4-phenyl-piperazine: Contains a phenyl group instead of a propyl group.
Uniqueness
This compound is unique due to the presence of the (S)-configuration and the propyl group, which can influence its chemical reactivity and biological activity. The Boc protecting group provides stability and allows for selective functionalization of the nitrogen atom, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-propylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOQORCFQPSZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659611 | |
| Record name | tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888972-67-6 | |
| Record name | tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


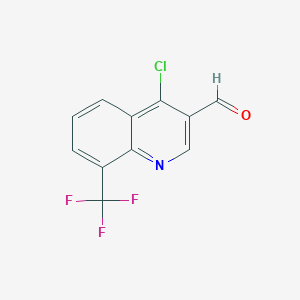
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)
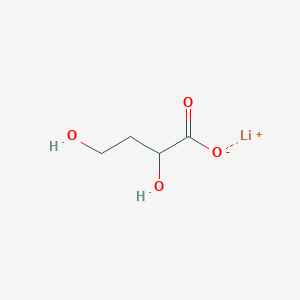
![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)
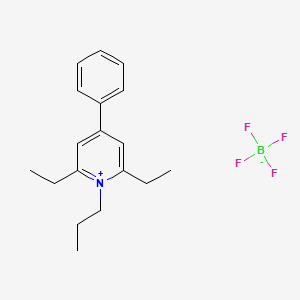
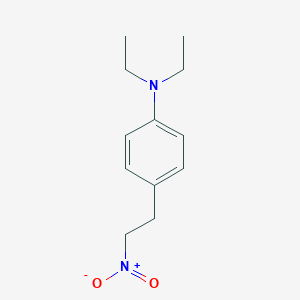
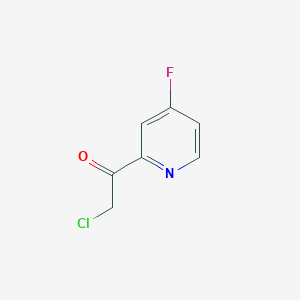
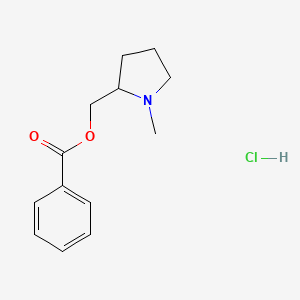
![Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)](/img/structure/B1437131.png)
